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Compound Name: d
aci

cat. No.: B1296083

For Researchers, Scientists, and Drug Development Professionals
Introduction

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic organic compound with the
molecular formula CsHaN203 and a molecular weight of 140.09 g/mol . Its structure, featuring
both a pyridazine ring and a carboxylic acid functional group, makes it a molecule of interest in
medicinal chemistry and materials science. Accurate spectroscopic characterization is
fundamental to confirming its identity, purity, and for elucidating its role in further chemical
synthesis or biological assays.

Due to the limited availability of published experimental spectra for 6-Hydroxypyridazine-3-
carboxylic acid, this guide provides a detailed overview of its predicted spectroscopic
characteristics based on established principles of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, this
document outlines general experimental protocols for acquiring such data for a solid organic
compound of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Hydroxypyridazine-3-
carboxylic acid. These predictions are derived from computational models and analysis of
characteristic functional group frequencies.
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Table 1: Predicted *H NMR Spectroscopic Data

The *H NMR spectrum is expected to show three distinct signals corresponding to the three
non-exchangeable protons on the pyridazine ring. The carboxylic acid proton and the hydroxyl
proton are expected to be broad singlets, and their chemical shifts can be highly variable
depending on the solvent and concentration.

Predicted Chemical

Shift (3, ppm) Multiplicity Number of Protons  Assignment
~8.2-84 Doublet 1H H-4
~75-7.7 Doublet 1H H-5

>12.0 Broad Singlet 1H -COOH
>10.0 Broad Singlet 1H -OH

Note: Predictions are based on computational models (e.g., NMRDB) and typical chemical
shifts for similar heterocyclic systems. The exact chemical shifts and coupling constants would
need to be confirmed experimentally.

Table 2: Predicted **C NMR Spectroscopic Data

The proton-decoupled 13C NMR spectrum is predicted to display five signals, corresponding to
the five carbon atoms in the molecule.

Predicted Chemical Shift (6, ppm) Carbon Assignment
~165 - 175 C=0 (Carboxylic Acid)
~155 - 165 C-6 (C-OH)

~140 - 150 C-3

~125-135 C-4

~115-125 C-5
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Note: These are estimated chemical shift ranges. The electron-withdrawing nature of the
nitrogen atoms and the substituents significantly influences the precise shifts.

Table 3: Expected Infrared (IR) Absorption Bands

The IR spectrum will be characterized by the vibrations of its key functional groups.

Wavenumber . . . .
Vibration Type Functional Group Intensity
(cm™)
Carboxylic Acid (H-
3300 - 2500 O-H Stretch Strong, Very Broad
bonded)
~3100 O-H Stretch Hydroxyl Group Broad
3100 - 3000 C-H Stretch Aromatic Medium
1730 - 1700 C=0 Stretch Carboxylic Acid Strong, Sharp
1640 - 1580 C=C & C=N Stretch Pyridazine Ring Medium to Strong
Carboxylic Acid /
1320 - 1210 C-O Stretch Strong
Phenol
950 - 910 O-H Bend Carboxylic Acid Dimer  Medium, Broad

Table 4: Expected Mass Spectrometry (MS)
Fragmentation

For electron impact (El) mass spectrometry, the following fragments are anticipated.
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m/z Value Possible Fragment Identity Notes
140 [M]* Molecular lon
Loss of hydroxyl radical from
123 [M - OHJ* _ _
the carboxylic acid group.[1]
95 [M - COOH]* Loss of the carboxyl group.[1]
Further fragmentation of the
67 [CaH3N2]*

pyridazine ring.

Note: The molecular ion peak in carboxylic acids can sometimes be weak.[2] Fragmentation
patterns are highly dependent on the ionization method used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are
general protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical environment of the
hydrogen and carbon atoms.

Methodology:

o Sample Preparation: Weigh approximately 5-10 mg of 6-Hydroxypyridazine-3-carboxylic
acid for *H NMR (or 20-50 mg for 3C NMR) and dissolve it in ~0.6-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, Methanol-da) in a clean, dry NMR tube.[3] Dimethyl
sulfoxide-de (DMSO-ds) is often a good choice for polar, acidic compounds.

« Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for
chemical shifts (6 = 0.00 ppm), although modern spectrometers can reference the residual
solvent peak.[4]

e Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned
to the appropriate frequencies for *H or 3C. Shimming is performed to optimize the
homogeneity of the magnetic field.
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e 1H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters

to set include the spectral width, acquisition time, relaxation delay, and the number of scans
(typically 8-16 for good signal-to-noise).

13C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a
spectrum with singlet peaks for each carbon. Due to the low natural abundance of 13C, a
larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

[5]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. Phase
correction and baseline correction are applied. For tH NMR, the signals are integrated to
determine the relative number of protons.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology (KBr Pellet Technique):

Sample Preparation: Grind a small amount (~1-2 mg) of 6-Hydroxypyridazine-3-carboxylic
acid with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and
pestle until a fine, homogeneous powder is obtained.[6]

Pellet Formation: Place the powder mixture into a pellet press die. Apply pressure (typically
several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[6]

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record
a background spectrum. This accounts for atmospheric CO2 and water vapor, as well as any
instrument-specific signals.

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the
spectrometer's beam path.

Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm~1. The
final spectrum is usually an average of 16-32 scans to improve the signal-to-noise ratio. The

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://www.benchchem.com/product/b1296083?utm_src=pdf-body
https://www.benchchem.com/product/b1296083?utm_src=pdf-body
https://en.wikipedia.org/wiki/Infrared_spectroscopy
https://en.wikipedia.org/wiki/Infrared_spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

background spectrum is automatically subtracted from the sample spectrum to yield the final
transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular
structure from fragmentation patterns.

Methodology (Electrospray lonization - ESI):

e Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 pg/mL) in a
suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or
ammonium hydroxide to promote ionization.[7]

e Infusion: The solution is infused directly into the mass spectrometer's ion source via a
syringe pump at a low flow rate (e.g., 5-10 uL/min).

« lonization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of
charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the
analyte (e.g., [M+H]* in positive ion mode or [M-H]~ in negative ion mode).

o Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight,
or Orbitrap). A full scan mass spectrum is acquired to identify the molecular ion.

o Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is selected in
the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas
(e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass
analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a novel or synthesized chemical compound like 6-Hydroxypyridazine-3-
carboxylic acid.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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